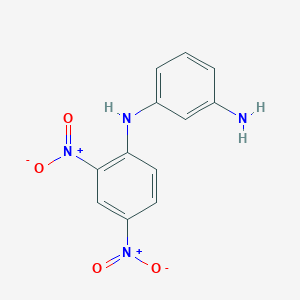![molecular formula C12H10N2OS2 B3318759 3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1022363-09-2](/img/structure/B3318759.png)
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Übersicht
Beschreibung
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one is a sulfur-containing heterocyclic compound belonging to the class of thienopyrimidines. Its unique structure offers promising biological activities and wide applications in various fields, from organic chemistry to medicinal research. The phenyl group and the thioxo moiety are integral parts of this compound, providing distinct chemical reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Conventional Synthesis
Condensation Reaction: : Starting with 2-aminothiophenol and benzaldehyde, followed by cyclization with formic acid to obtain the thienopyrimidine core.
Thioxo Addition: : Incorporation of the thioxo group using elemental sulfur in the presence of a base.
Alternative Methods
Utilizing microwave irradiation to promote cyclization, which enhances reaction efficiency and reduces time.
Industrial Production Methods
Bulk Synthesis: : Involves scaling up the conventional synthesis process in batch reactors.
Catalytic Methods: : Employing transition metal catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
Conditions: : Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: : Sulfoxides and sulfones.
Reduction
Conditions: : Using hydrogen in the presence of palladium on carbon (Pd/C).
Products: : Reduced thioketones.
Substitution
Conditions: : Nucleophilic substitution using alkyl halides in an alkaline medium.
Products: : Alkylated thienopyrimidines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Solvents: : Ethanol, dichloromethane, acetonitrile.
Wissenschaftliche Forschungsanwendungen
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one has versatile research applications:
Chemistry
As a building block for synthesizing more complex heterocycles.
Used in cross-coupling reactions for developing new materials.
Biology
As a probe to study enzyme interactions.
Medicine
Potential anti-inflammatory and anticancer agent due to its thioxo group.
Industry
In the production of agricultural chemicals.
Wirkmechanismus
The compound primarily exerts its effects by interacting with various molecular targets, including enzymes and receptors. The mechanism of action involves:
Thioxo Group Activity: : Reactivity with nucleophiles, leading to enzyme inhibition.
Phenyl Group: : Enhances hydrophobic interactions, improving binding affinity.
Pathways: : Involvement in the inhibition of specific enzymes crucial in inflammatory pathways and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Thienopyrimidines: : Compounds like 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.
Phenyl-substituted Heterocycles: : Such as 4-phenylthiazole derivatives.
Sulfur-containing Heterocycles: : Including thiadiazoles and thiazoles.
Uniqueness:
The combination of phenyl and thioxo groups provides a unique set of chemical properties, making it a valuable compound for diverse scientific applications.
This compound continues to be an area of interest for further exploration due to its multifaceted applications and distinct chemical nature
Eigenschaften
IUPAC Name |
3-phenyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZXERPANAHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)

![3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318691.png)
![6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318703.png)
![6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318709.png)




![4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid](/img/structure/B3318750.png)

![3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B3318773.png)

![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)
